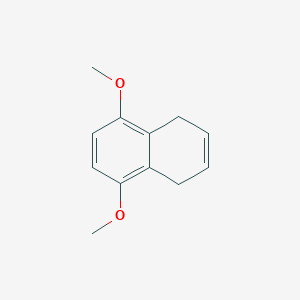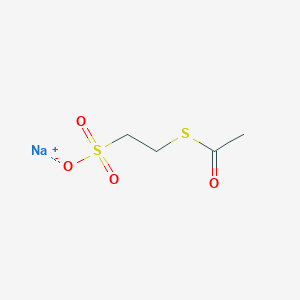
2-Acetylthioethanesulfonic Acid Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetylthioethanesulfonic Acid Sodium Salt, also known as Ethanethioic Acid S-(2-Sulfoethyl) Ester Sodium Salt, is a chemical compound with the molecular formula C4H7NaO4S2 . Its CAS number is 76274-71-0 .
Molecular Structure Analysis
The molecular structure of 2-Acetylthioethanesulfonic Acid Sodium Salt consists of 4 carbon atoms, 7 hydrogen atoms, 1 sodium atom, 4 oxygen atoms, and 2 sulfur atoms . The exact mass is 205.96800.科学的研究の応用
Sodium Oxybate in Alcohol Dependence Treatment
Sodium oxybate, a sodium salt formulation, is utilized for treating alcohol withdrawal syndrome and maintaining abstinence in alcohol dependence. Its effectiveness is comparable to diazepam and clomethiazole for alcohol withdrawal and to naltrexone or disulfiram for abstinence maintenance. Despite its potential for abuse, sodium oxybate is generally well-tolerated under strict medical surveillance and with proper dosage and administration conditions (G. Keating, 2013).
Microbial Food Safety and Sodium Reduction
Sodium chloride (table salt), a crucial source of dietary sodium, plays a significant role in inhibiting pathogen and spoilage microorganism growth in foods. The antimicrobial properties of sodium chloride and other sodium salts, like sodium lactate and sodium diacetate, are vital for producing safe and wholesome foods. These properties underline the challenge of reducing sodium content in foods without compromising food safety and quality (P. Taormina, 2010).
Sodium in Pharmaceutical and Health Research
Sodium salts are integral in pharmaceutical formulations and health research, offering therapeutic benefits in various conditions, including cardiovascular diseases, neurodegeneration, and as antidotes for toxicity. For instance, sodium tanshinone IIA sulfonate, derived from Salvia miltiorrhiza, exhibits anti-oxidative, anti-inflammatory, and anti-apoptotic effects, showing promise in treating heart diseases, brain diseases, and cancers (Zhong-Yan Zhou et al., 2019).
特性
IUPAC Name |
sodium;2-acetylsulfanylethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4S2.Na/c1-4(5)9-2-3-10(6,7)8;/h2-3H2,1H3,(H,6,7,8);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIOMPDETDVHAO-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635387 |
Source


|
| Record name | Sodium 2-(acetylsulfanyl)ethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetylthioethanesulfonic Acid Sodium Salt | |
CAS RN |
76274-71-0 |
Source


|
| Record name | Sodium 2-(acetylsulfanyl)ethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



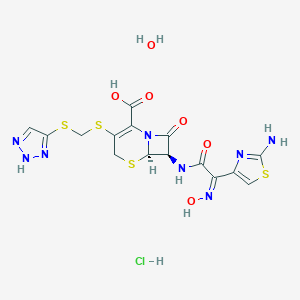
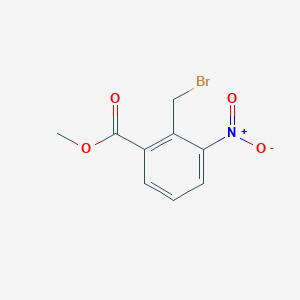

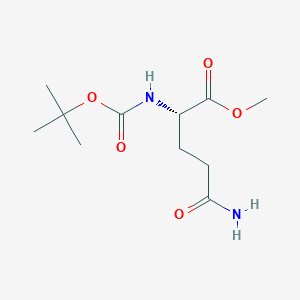
![3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B133713.png)
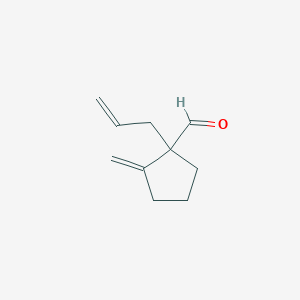
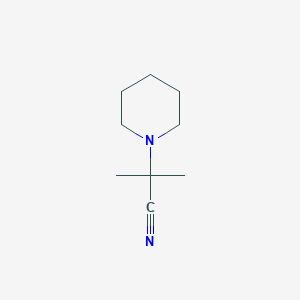
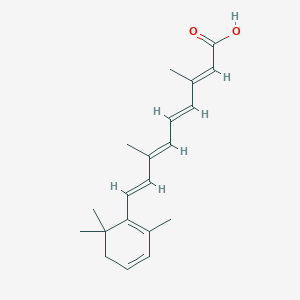


![[(1R,3S,4R)-3,4-bis(sulfomethyl)cyclohexyl]methanesulfonic acid](/img/structure/B133740.png)
